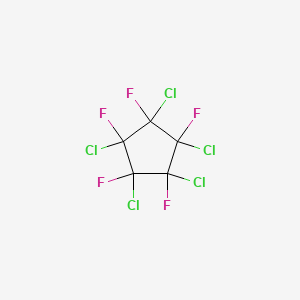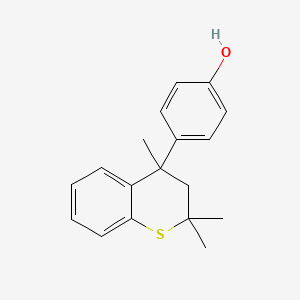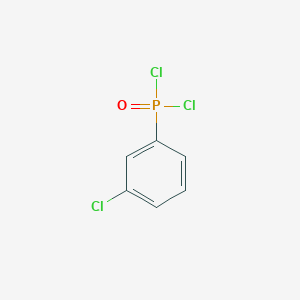
(3-Chlorophenyl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C6H4Cl3P. It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 3-chlorophenyl group and two chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3-Chlorophenyl)phosphonic dichloride can be synthesized through the reaction of 3-chlorophenylphosphonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the phosphonic acid to the dichloride form.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in specialized reactors that can handle the corrosive nature of the reagents and the high temperatures required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chlorophenyl)phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonates, phosphonamides, and phosphonothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorophenylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form phosphonate esters.
Amines: Reacts with amines to form phosphonamides, often requiring a base to neutralize the hydrochloric acid formed.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Phosphonate Esters: Formed from reactions with alcohols.
Phosphonamides: Formed from reactions with amines.
Phosphonothioates: Formed from reactions with thiols.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)phosphonic dichloride is used in various scientific research applications:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of flame retardants and plasticizers.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It is involved in the development of drugs that target specific enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)phosphonic dichloride involves its reactivity with nucleophiles. The compound’s phosphorus atom is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various phosphonate derivatives. These reactions often involve the formation of a pentavalent intermediate, which then collapses to form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylphosphonic dichloride: Similar in structure but lacks the chlorine substituent on the phenyl ring.
Diphenylphosphinic chloride: Contains two phenyl groups instead of one.
Dichlorophenylphosphine oxide: Similar but contains an oxygen atom bonded to the phosphorus.
Uniqueness
(3-Chlorophenyl)phosphonic dichloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and the types of products formed in its reactions. This chlorine substituent can also affect the compound’s physical properties, such as its boiling point and solubility.
Eigenschaften
CAS-Nummer |
23415-70-5 |
|---|---|
Molekularformel |
C6H4Cl3OP |
Molekulargewicht |
229.4 g/mol |
IUPAC-Name |
1-chloro-3-dichlorophosphorylbenzene |
InChI |
InChI=1S/C6H4Cl3OP/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H |
InChI-Schlüssel |
NPSQKZYMLLGKLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)P(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

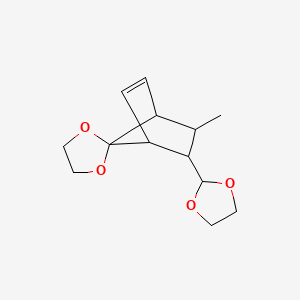
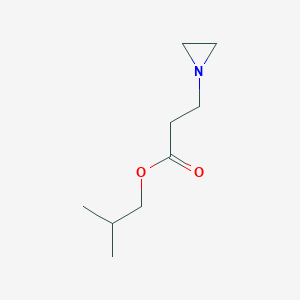
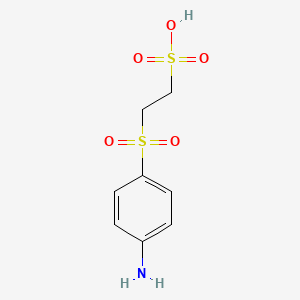
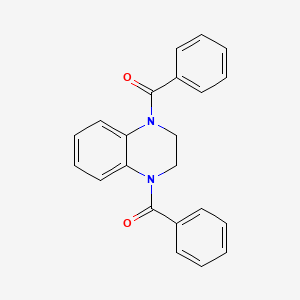

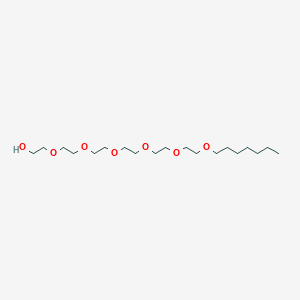
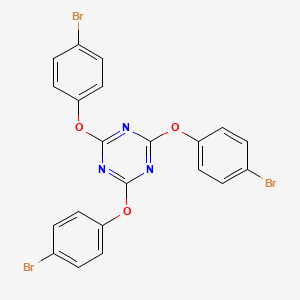
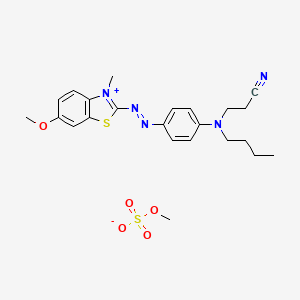

![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)
